Cas no 1187932-48-4 (3-bromo-5-methylpyridine;hydrochloride)

3-ブロモ-5-メチルピリジン塩酸塩は、有機合成中間体として重要な化合物です。分子式C6H6BrN・HClで表され、分子量は208.48です。この化合物は、医薬品や農薬の合成において有用なビルディングブロックとして機能します。特に、ピリジン環の3位と5位に導入されたブロモ基とメチル基が、選択的な官能基変換を可能にする点が特徴です。塩酸塩形態であるため、取り扱いやすく保存安定性に優れています。また、高い純度(通常98%以上)で供給可能であり、精密合成における再現性の高い反応性が期待できます。

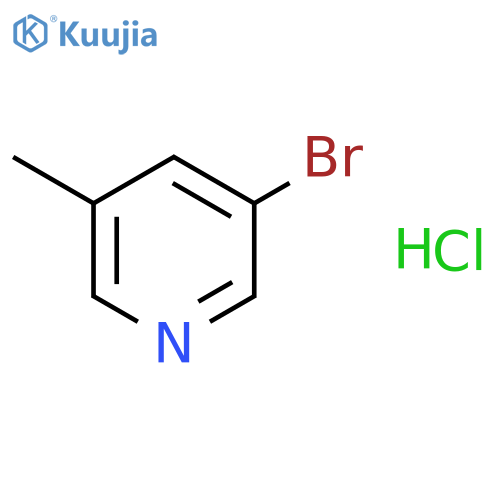

1187932-48-4 structure

商品名:3-bromo-5-methylpyridine;hydrochloride

CAS番号:1187932-48-4

MF:C6H7BrClN

メガワット:208.483479738235

MDL:MFCD09997881

CID:1039435

PubChem ID:53407764

3-bromo-5-methylpyridine;hydrochloride 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-5-methylpyridine hydrochloride

- 3-BROMO-5-METHYL-PYRIDINE HYDROCHLORIDE

- AK104898

- ANW-70888

- CTK8C3974

- KB-235191

- DTXSID40696027

- 1187932-48-4

- 3-bromo-5-methylpyridine;hydrochloride

- SB31500

- DB-331124

- 3-Bromo-5-methylpyridinehydrochloride

- 3-Bromo-5-methylpyridine--hydrogen chloride (1/1)

- MFCD09997881

- CS-0342906

-

- MDL: MFCD09997881

- インチ: InChI=1S/C6H6BrN.ClH/c1-5-2-6(7)4-8-3-5;/h2-4H,1H3;1H

- InChIKey: MWCSNNKRDJKWPO-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=CN=C1)Br.Cl

計算された属性

- せいみつぶんしりょう: 206.94504g/mol

- どういたいしつりょう: 206.94504g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 74.9

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12.9Ų

3-bromo-5-methylpyridine;hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B405365-50mg |

3-bromo-5-methylpyridine;hydrochloride |

1187932-48-4 | 50mg |

$ 65.00 | 2022-06-07 | ||

| TRC | B405365-100mg |

3-bromo-5-methylpyridine;hydrochloride |

1187932-48-4 | 100mg |

$ 80.00 | 2022-06-07 | ||

| Ambeed | A374507-100g |

3-Bromo-5-methylpyridine hydrochloride |

1187932-48-4 | 95+% | 100g |

$212.0 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1413576-100g |

3-Bromo-5-methyl-pyridine hydrochloride |

1187932-48-4 | 95+% | 100g |

¥1992.00 | 2024-08-09 | |

| Chemenu | CM170188-10g |

3-bromo-5-methylpyridine hydrochloride |

1187932-48-4 | 95% | 10g |

$468 | 2021-08-05 | |

| Chemenu | CM170188-5g |

3-bromo-5-methylpyridine hydrochloride |

1187932-48-4 | 95% | 5g |

$287 | 2021-08-05 | |

| Alichem | A029186463-10g |

3-Bromo-5-methylpyridine hydrochloride |

1187932-48-4 | 95% | 10g |

$404.00 | 2023-09-04 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0082S-25g |

3-Bromo-5-methyl-pyridine hydrochloride |

1187932-48-4 | 96% | 25g |

466.42CNY | 2021-05-08 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0082S-100g |

3-Bromo-5-methyl-pyridine hydrochloride |

1187932-48-4 | 96% | 100g |

¥1538.93 | 2025-01-22 | |

| abcr | AB537813-100g |

3-Bromo-5-methyl-pyridine hydrochloride, 95%; . |

1187932-48-4 | 95% | 100g |

€344.00 | 2024-04-20 |

3-bromo-5-methylpyridine;hydrochloride 関連文献

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641

1187932-48-4 (3-bromo-5-methylpyridine;hydrochloride) 関連製品

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 2230780-65-9(IL-17A antagonist 3)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1187932-48-4)3-bromo-5-methylpyridine;hydrochloride

清らかである:99%

はかる:100g

価格 ($):191.0